6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAALTEVKCMLQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166969 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-02-1 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS No. 1439899-02-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol, is characterized by its unique structural features that may contribute to various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds similar to this compound show significant cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative properties against tumor cells .
- Anticonvulsant Properties : The compound's structural characteristics may also confer anticonvulsant activity, as evidenced by studies on related pyrimidine derivatives that have shown efficacy in reducing seizure activity in preclinical models .
- Microtubule Targeting : Compounds with similar frameworks have been evaluated for their ability to disrupt microtubule dynamics, which is a critical mechanism in cancer therapy. The ability to inhibit microtubule polymerization can lead to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Efficacy : A study evaluating a series of pyrimidine derivatives found that compounds structurally related to this compound exhibited potent cytotoxicity against various cancer cell lines, with specific analogs achieving IC50 values below 40 nM. These findings suggest a promising avenue for the development of new anticancer agents based on this scaffold .
- Mechanisms of Action : Research into the mechanisms underlying the biological activity of these compounds indicates that they may function by inhibiting key cellular pathways involved in proliferation and survival, particularly through interactions with tubulin and other microtubule-associated proteins .
- Pharmacological Profiles : The pharmacological profiles of these compounds suggest potential applications not only in oncology but also in neurological disorders due to their anticonvulsant properties observed in animal models .
Scientific Research Applications
Medicinal Chemistry
6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid has been explored for its potential therapeutic effects:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties, indicating that this compound may have similar effects and could be developed into a treatment for epilepsy or other seizure disorders .
Drug Development
The compound's structural features make it a candidate for drug modification and optimization:
- Lead Compound in Drug Design : Its unique combination of functional groups allows for modifications that can enhance pharmacological properties, such as increased bioavailability and reduced side effects. This is particularly relevant in the context of developing new treatments for neurological disorders .
Biochemical Research
In biochemical studies, this compound can serve as a useful tool:
- Enzyme Inhibition Studies : The presence of the carboxylic acid group allows the compound to interact with various enzymes, making it suitable for studies aimed at understanding enzyme mechanisms or developing enzyme inhibitors .
Case Study 1: Anticonvulsant Screening
A study conducted on structurally related compounds demonstrated significant anticonvulsant activity in animal models. The research highlighted the importance of the pyrimidine ring in modulating neuronal excitability, suggesting that this compound could be further investigated as a potential anticonvulsant agent .
Case Study 2: Synthesis and Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications to the tetrahydropyran moiety can significantly affect the biological activity of pyrimidine derivatives. This study emphasizes the potential of this compound as a lead compound for further development into more potent derivatives with targeted biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Comparisons
Key Findings
Substituent Effects on Solubility and Reactivity The tetrahydro-2H-pyran-4-ylamino group in the target compound improves solubility via hydrogen bonding compared to the chlorine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which increases electronegativity but may reduce solubility . The pyridine-methyl group in CAS 1393330-60-3 introduces aromaticity, favoring interactions with hydrophobic protein pockets .
Molecular Weight and Complexity
- The target compound’s molecular weight (223.23 g/mol) is intermediate, balancing complexity and bioavailability. Simpler analogs like Pyrimidine-4-carboxylic acid (140.10 g/mol) lack functional groups for targeted interactions .
Safety and Handling
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid requires specific first-aid measures, suggesting higher toxicity than the target compound, though safety data for the latter is unavailable .
Q & A
Q. What are the standard protocols for synthesizing 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid?
The synthesis typically involves coupling tetrahydro-2H-pyran-4-amine derivatives with pyrimidine-4-carboxylic acid precursors. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, tetrahydro-2H-pyran signals at δ 3.5–4.0 ppm) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : NMR identifies protons in the tetrahydro-2H-pyran ring (e.g., axial/equatorial protons at δ 3.8–4.1 ppm) and pyrimidine NH/COOH groups (broad signals at δ 10–12 ppm) .
- FTIR : Carboxylic acid C=O stretch at ~1700 cm, pyrimidine ring vibrations at 1550–1600 cm .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/m space group, a = 6.008 Å, b = 6.352 Å) confirms molecular packing via O–H···N hydrogen bonds (2.65–2.75 Å) and π-π stacking of pyrimidine rings .
Q. What are the solubility and handling recommendations for this compound?
-
Solubility :
Solvent Solubility (mg/mL) DMSO 20 Ethanol 0.25 PBS (pH 7.2) 1 Prepare stock solutions in DMSO (purged with nitrogen) and dilute in aqueous buffers to <1% organic solvent to avoid cytotoxicity . -
Handling : Use PPE (gloves, goggles) in a fume hood. Store at –20°C in airtight containers; aqueous solutions degrade within 24 hours .
Advanced Research Questions
Q. How to design experiments evaluating its kinase inhibition (e.g., p38α MAPK)?
- Assay design :
- Enzyme activity : Use recombinant p38α MAPK with ATP (10 µM) and substrate (e.g., myelin basic protein). Measure inhibition via -ATP incorporation or fluorescence polarization .
- IC determination : Dose-response curves (0.1–100 µM compound) with positive controls (e.g., SB203580). Include negative controls (DMSO-only) to exclude solvent effects .
- Selectivity screening : Test against off-target kinases (JNK, ERK) to confirm specificity .
Q. What computational methods predict its antimicrobial activity and binding modes?
- In silico docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., TrmD methyltransferase). Key parameters:
- Grid box centered on the active site (coordinates from PDB: 4YTT).
- Scoring functions prioritize hydrogen bonds (e.g., pyrimidine NH to Asp152) and hydrophobic contacts (tetrahydro-2H-pyran to Val96) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA ΔG < –8 kcal/mol) .
Q. How to resolve contradictions in biological activity data (e.g., variable IC50 _{50}50 values)?
- Troubleshooting steps :
- Batch variability : Verify purity (HPLC-MS) and crystallinity (PXRD) to exclude polymorphic effects .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.5) to reduce variability .
- Cellular permeability : Measure intracellular accumulation via LC-MS (e.g., HEK293 cells treated with 10 µM compound for 24 hours) .
Q. Table 1. Crystallographic Data for Pyrimidine-4-carboxylic Acid Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/m | |
| Hydrogen bond (O–H···N) | 2.65 Å, 168° | |
| π-π stacking distance | 3.48 Å |
Q. Table 2. Key Spectral Assignments
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| Pyrimidine C-6 | 8.35 (s, 1H) | 154.2 |
| Tetrahydro-2H-pyran | 3.92 (m, 2H) | 67.8 (C-4) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
